

Application Notes and Protocols for Utilizing ML210 in Cancer Cell Line Studies

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Compound of Interest

Compound Name: SID 24785302

Cat. No.: B12858318

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Audience: Researchers, scientists, and drug development professionals.

Introduction

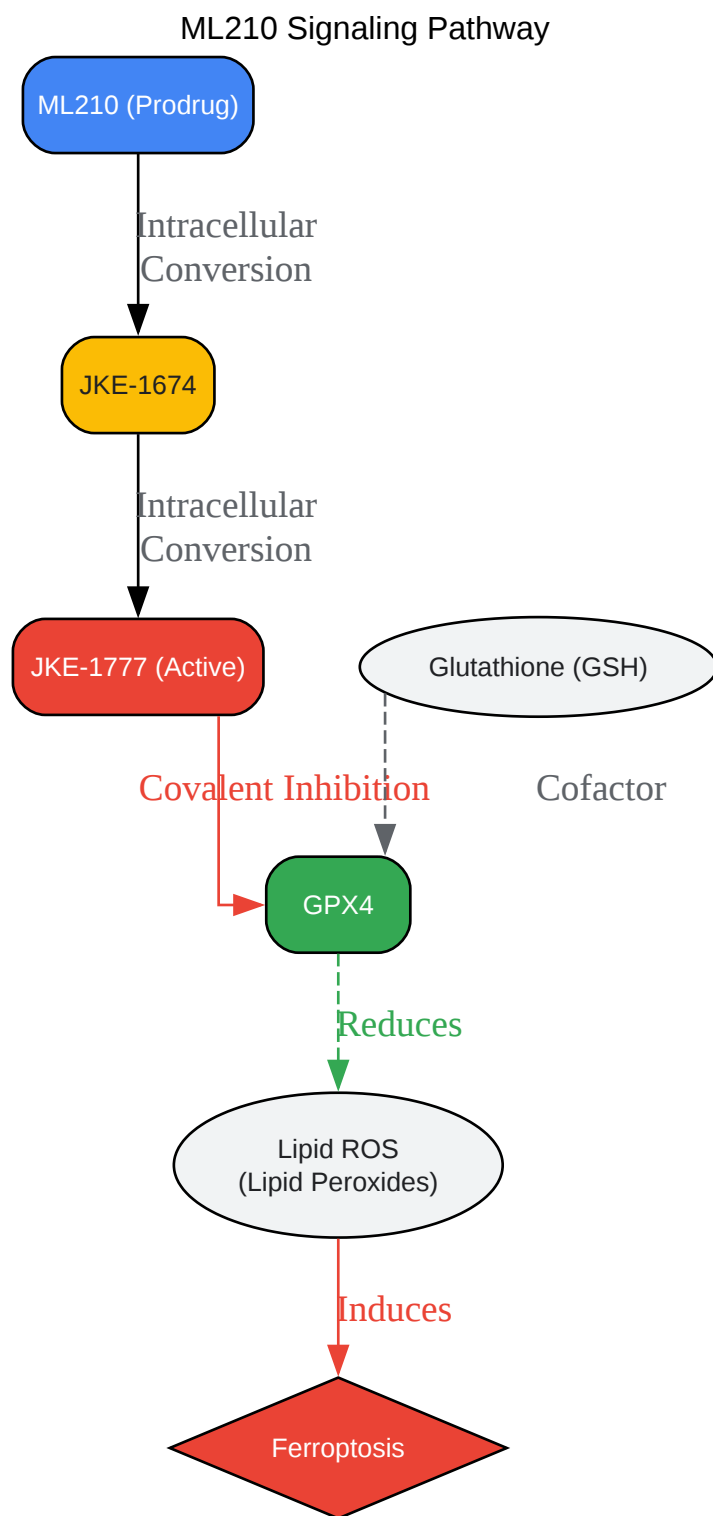
ML210 is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of lipid peroxidation.^{[1][2]} By inhibiting GPX4, ML210 induces a specific form of iron-dependent programmed cell death known as ferroptosis.^[1] This mechanism of action makes ML210 a valuable tool for studying the role of ferroptosis in cancer biology and a potential therapeutic agent, particularly for drug-resistant cancers.^[1]

Interestingly, ML210 is a prodrug that undergoes intracellular transformation to become active.^{[1][2]} Inside the cell, ML210 is converted into the compound JKE-1674, which is then further transformed into JKE-1777.^[1] It is JKE-1777 that covalently binds to and inhibits GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.^[1]

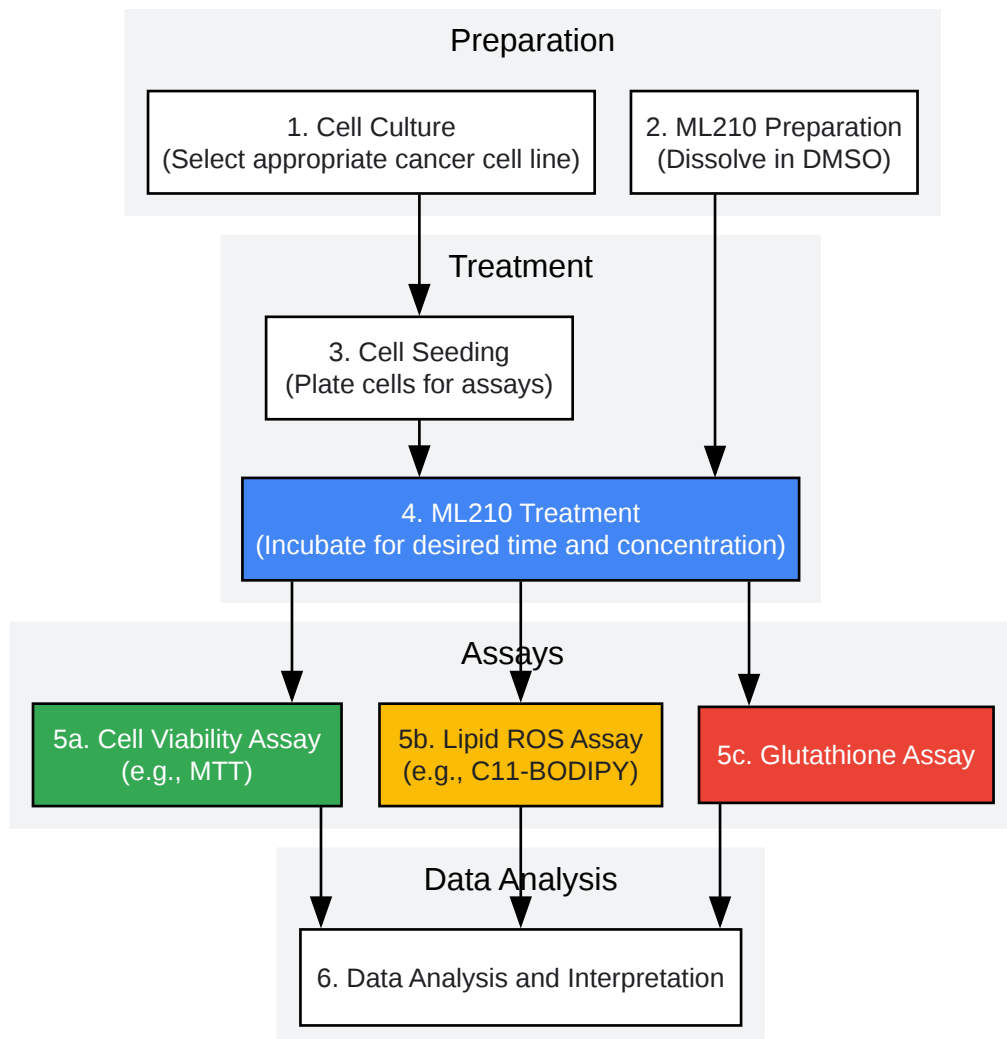
These application notes provide a comprehensive guide for the use of ML210 in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action: ML210-Induced Ferroptosis

The signaling pathway for ML210-induced ferroptosis is centered on the inhibition of GPX4.



Experimental Workflow for ML210 Study



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References

- 1. Chemical mystery solved: Researchers discover molecule's unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 2. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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